molecular formula C22H16BrN3O3 B11567835 5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11567835
M. Wt: 450.3 g/mol
InChI Key: SMLHYNNBOPRNJA-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the pyrrolo[3,4-d][1,2]oxazole core in the presence of a palladium catalyst.

    Addition of the Phenyl and Pyridin-3-yl Groups: These groups can be introduced through further coupling reactions or nucleophilic substitution reactions, depending on the availability of suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • 5-(4-Methylphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • 5-(4-Fluorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of aromatic and heterocyclic rings provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C22H16BrN3O3/c23-15-8-10-16(11-9-15)25-21(27)18-19(14-5-4-12-24-13-14)26(29-20(18)22(25)28)17-6-2-1-3-7-17/h1-13,18-20H

InChI Key

SMLHYNNBOPRNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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